(1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(2-methylphenyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(2-methylphenyl)ethyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(2-methylphenyl)ethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the heterocyclic ring system through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the 6-(2-(2-methylphenyl)ethyl) group via nucleophilic or electrophilic substitution.
Oxidation/Reduction: Adjusting the oxidation state of intermediates to achieve the desired functional groups.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to favor desired products.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(2-methylphenyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, it could be explored for its potential as a drug candidate, targeting specific enzymes or receptors.
Industry
In industry, it may find applications in the development of new materials, such as polymers or nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(2-methylphenyl)ethyl)- would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-phenylethyl)-
- (1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(4-methylphenyl)ethyl)-
Uniqueness
The uniqueness of (1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(2-methylphenyl)ethyl)- lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, binding affinity, and biological activity.
Properties
CAS No. |
101302-78-7 |
---|---|
Molecular Formula |
C14H12N6OS |
Molecular Weight |
312.35 g/mol |
IUPAC Name |
11-[2-(2-methylphenyl)ethyl]-10-thia-1,4,5,6,8,12-hexazatricyclo[7.3.0.03,7]dodeca-3,6,8,11-tetraen-2-one |
InChI |
InChI=1S/C14H12N6OS/c1-8-4-2-3-5-9(8)6-7-10-18-20-13(21)11-12(17-19-16-11)15-14(20)22-10/h2-5H,6-7H2,1H3,(H,16,17,19) |
InChI Key |
DUASACDTQYHRFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CCC2=NN3C(=O)C4=NNN=C4N=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.